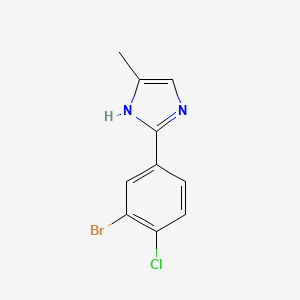
Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
准备方法
The synthesis of Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
化学反应分析
Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
科学研究应用
Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other tetrahydroisoquinoline derivatives, such as:
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
属性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)16-7-8-17-13-19(10-9-15(17)11-16)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |
InChI 键 |
RSYNZZDXPGLVCN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)

![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)



![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)

